molecular formula C14H14Zn B14720475 Zinc, bis(4-methylphenyl)- CAS No. 15106-88-4

Zinc, bis(4-methylphenyl)-

Cat. No.: B14720475
CAS No.: 15106-88-4
M. Wt: 247.6 g/mol
InChI Key: ZTCUHUOKCNLFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc, bis(4-methylphenyl)- typically involves the reaction of zinc chloride with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

ZnCl2+2C6H4CH3MgBrZn(C6H4CH3)2+2MgBrCl\text{ZnCl}_2 + 2 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{Zn}(\text{C}_6\text{H}_4\text{CH}_3)_2 + 2 \text{MgBrCl} ZnCl2​+2C6​H4​CH3​MgBr→Zn(C6​H4​CH3​)2​+2MgBrCl

Industrial Production Methods

Industrial production of zinc, bis(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Zinc, bis(4-methylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.

    Substitution: It can participate in substitution reactions where the 4-methylphenyl groups are replaced by other ligands.

    Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Substitution: Reagents such as halogens or other organometallic compounds can be used.

    Coupling Reactions: Palladium or nickel catalysts are typically employed in cross-coupling reactions.

Major Products Formed

    Oxidation: Zinc oxide and 4-methylbenzaldehyde.

    Substitution: Various substituted zinc compounds depending on the reagents used.

    Coupling Reactions: Biphenyl derivatives and other complex organic molecules.

Scientific Research Applications

Chemistry

In organic synthesis, zinc, bis(4-methylphenyl)- is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.

Biology and Medicine

While direct applications in biology and medicine are limited, derivatives of zinc, bis(4-methylphenyl)- can be used in the synthesis of biologically active molecules. Its role in facilitating complex organic transformations makes it valuable in medicinal chemistry.

Industry

In the industrial sector, zinc, bis(4-methylphenyl)- is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable organozinc intermediates is exploited in various manufacturing processes.

Mechanism of Action

The mechanism by which zinc, bis(4-methylphenyl)- exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom, being electropositive, facilitates the transfer of the 4-methylphenyl groups to electrophilic centers in target molecules. This transfer is often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Zinc, bis(4-methylphenyl)porphyrin: A porphyrin complex with similar structural features but different reactivity and applications.

    Zinc, bis(4-methylphenyl)salicylaldiminato: A Schiff base complex with distinct coordination chemistry and uses.

Uniqueness

Zinc, bis(4-methylphenyl)- is unique due to its specific organozinc structure, which imparts distinct reactivity in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency sets it apart from other zinc compounds.

Properties

CAS No.

15106-88-4

Molecular Formula

C14H14Zn

Molecular Weight

247.6 g/mol

IUPAC Name

zinc;methylbenzene

InChI

InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2

InChI Key

ZTCUHUOKCNLFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.